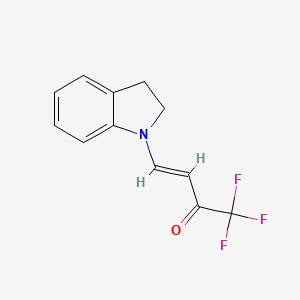

(E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoro-3-buten-2-one

Übersicht

Beschreibung

Indole derivatives, such as the one you’re asking about, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely distributed in nature and are important in a variety of biological processes .

Synthesis Analysis

The synthesis of indole derivatives often involves the substitution of melatonin with various groups . For example, a study reported the synthesis of new melatonin receptor ligands obtained by 2-substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroisoquinolin-2-yl)methyl groups .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. For example, some compounds in this class have a boiling point of around 154-160 °C .Wissenschaftliche Forschungsanwendungen

Melatonin Receptor Antagonists

The structure of the compound suggests potential activity as a melatonin receptor antagonist. Melatonin receptors are involved in the regulation of circadian rhythms and sleep patterns. Compounds that can selectively bind to these receptors, such as the isoindoline analogues, have shown high binding affinity and selectivity towards the MT2 subtype . This application could lead to the development of new treatments for sleep disorders and jet lag.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUWDTZFUWILAX-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326573 | |

| Record name | (E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

428842-30-2 | |

| Record name | (E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)

![Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2965842.png)

![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)